(3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
Description
(3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (CAS: 254452-96-5; Molecular Formula: C₅₀H₄₆CaF₂N₂O₈) is a calcium salt derivative of a synthetic heptenoic acid compound featuring a quinolinyl core substituted with cyclopropyl and 4-fluorophenyl groups. This compound is structurally related to pitavastatin calcium (CAS: 147526-32-7), a potent HMG-CoA reductase inhibitor used clinically to lower LDL cholesterol . Key distinctions lie in its stereochemistry (3R,5R configuration vs. Its physicochemical properties include a molecular weight of 880.98 g/mol and storage requirements under inert atmosphere at 2–8°C to maintain stability .
Properties
IUPAC Name |
calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction-Based Assembly
The C7 side chain of Pitavastatin is constructed via a Wittig reaction between a phosphonium salt and a chiral aldehyde intermediate. This method ensures the (E)-configuration of the heptenoic acid moiety:
-
Phosphonium salt : Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate.
-
Aldehyde intermediate : 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde.
-
Conditions : Reflux in acetonitrile or tetrahydrofuran (THF) for 20–24 hours.
The reaction yields the (E)-olefin intermediate, which is subsequently desilylated using hydrofluoric acid (HF) to expose the 3R-hydroxyl group.
Diastereoselective Reduction and Hemiacetal Formation
A bismuth-catalyzed two-component hemiacetal/oxa-Michael addition establishes the 1,3-syn-diol acetal motif:
This step is critical for setting the 5R-hydroxyl configuration and ensuring high enantiomeric purity.
Calcium Salt Formation
The final step involves converting the free acid form of Pitavastatin to its calcium salt:
-
Acid precursor : (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic acid.
-
Calcium source : Calcium chloride hexahydrate or calcium acetate.
-
Conditions :
Critical Parameter : Drying under vacuum at 60–65°C to reduce water content to <5% for stability.
Process Optimization and Impurity Control
Key Impurities and Mitigation Strategies
Common process-related impurities include:
Crystallization and Stability
-
Solvent system : Ethyl acetate/n-heptane (1:1 v/v) for recrystallization.
-
XRD peaks : 6.7°, 9.0°, 11.1°, 19.6°, 21.0° (2θ) confirm crystalline Form B.
-
Stability : Packaging under nitrogen in triple-laminated bags with oxygen scavengers to prevent oxidation.
Analytical Validation of Synthesis
Spectroscopic Characterization
-
δ 6.68 (d, J=15.9 Hz, H-16), 5.61–5.68 (dd, H-17), 4.10–4.12 (m, H-18).
-
δ 7.24–7.43 (m, aromatic H), 1.01–1.07 (m, cyclopropyl H).
-
3411 (O–H), 1726 (C=O), 1604 (C=C quinoline), 1224 (C–F).
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Wittig reaction | 85 | 92.5 |
| Hemiacetal formation | 78 | 95.8 |
| Calcium salt isolation | 90 | 99.3 |
Industrial-Scale Manufacturing Considerations
Chemical Reactions Analysis
Types of Reactions: (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have enhanced or altered pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Cholesterol Management
Pitavastatin is primarily utilized for managing dyslipidemia. It effectively lowers low-density lipoprotein (LDL) cholesterol levels and raises high-density lipoprotein (HDL) cholesterol levels. Clinical studies have demonstrated its efficacy in reducing cardiovascular events related to hyperlipidemia.
Antioxidant Properties
Research indicates that Pitavastatin possesses antioxidant properties that can mitigate oxidative stress in various models of cardiovascular diseases. This effect contributes to the overall cardiovascular protective mechanisms beyond cholesterol reduction.
Anti-inflammatory Effects
Recent studies suggest that Pitavastatin may exert anti-inflammatory effects, particularly in conditions like atherosclerosis. By inhibiting inflammatory pathways, it may prevent plaque formation and progression in arterial walls.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 : Efficacy of Pitavastatin on LDL Reduction | Evaluate LDL cholesterol reduction in patients with hyperlipidemia | Showed a significant decrease in LDL levels by up to 30% compared to placebo after 12 weeks of treatment. |
| Study 2 : Pitavastatin's Role in Cardiovascular Risk | Assess cardiovascular risk reduction | Patients treated with Pitavastatin exhibited a 25% lower risk of major cardiovascular events over five years. |
| Study 3 : Anti-inflammatory Effects of Pitavastatin | Investigate anti-inflammatory properties | Found reduced levels of C-reactive protein (CRP) in treated patients, indicating lower systemic inflammation. |
Exploration of Combination Therapies
Investigating the efficacy of Pitavastatin when combined with other lipid-lowering agents or anti-inflammatory drugs could provide insights into optimized treatment regimens for patients with complex dyslipidemia or inflammatory conditions.
Long-term Safety and Efficacy Studies
Further longitudinal studies are necessary to evaluate the long-term safety profile and sustained efficacy of Pitavastatin in diverse populations, including those with comorbidities.
Mechanistic Studies on Anti-inflammatory Effects
Research focusing on the molecular mechanisms underlying the anti-inflammatory effects of Pitavastatin could unveil new therapeutic targets for chronic inflammatory diseases.
Mechanism of Action
The primary mechanism of action of (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key precursor in the biosynthesis of cholesterol . By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower levels of circulating cholesterol in the blood . This reduction in cholesterol levels helps to prevent the buildup of plaque in the arteries, reducing the risk of cardiovascular events such as heart attacks and strokes .
Comparison with Similar Compounds
Stereoisomeric Variants
The compound’s activity is highly sensitive to stereochemistry. Comparisons with related isomers include:
Research Findings :
- The (3R,5S) configuration in pitavastatin is essential for hydrogen bonding with HMG-CoA reductase’s catalytic site, while the (3R,5R) isomer lacks this interaction due to misalignment of hydroxyl groups .
- Process-related impurities like the (3R,5R) variant are monitored during synthesis to ensure final drug purity >99.5% .
Other HMG-CoA Reductase Inhibitors
Compared to statins with divergent backbones:
Research Findings :
- Quinolinyl-based statins (e.g., pitavastatin) exhibit enhanced hepatoselectivity compared to pyrrole or pyrimidine analogs, reducing systemic side effects .
Process-Related Impurities and Byproducts
Synthesis of pitavastatin generates structurally close impurities:
Research Findings :
- The subject compound is categorized as a low-risk impurity but requires stringent control (<0.15% per ICH guidelines) to ensure drug safety .
Biological Activity
The compound (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt is a derivative of Pitavastatin, a well-known statin used primarily for cholesterol management. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H24FNO4
- Molecular Weight : 421.46 g/mol
- CAS Number : 769908-13-6
The compound features a cyclopropyl group and a fluorophenyl moiety, contributing to its unique pharmacological properties.
The compound functions primarily as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, it effectively reduces levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.
In Vitro Studies
- Cholesterol Reduction : In cell culture studies, the compound demonstrated significant reductions in cholesterol synthesis. For instance, it inhibited HMG-CoA reductase activity by approximately 70% at concentrations as low as 0.5 µM .
- Cell Viability : The compound was tested for cytotoxicity in various human cell lines. Results indicated that it had a low toxicity profile with an IC50 value exceeding 50 µM in most cases .
In Vivo Studies
In animal models, particularly in hyperlipidemic rats, administration of the calcium salt resulted in:
- A 30% reduction in total cholesterol after four weeks of treatment.
- Improvements in endothelial function as measured by flow-mediated dilation .
Case Studies and Clinical Trials
- Clinical Trial on Hyperlipidemia : A recent clinical trial involving 200 participants assessed the efficacy of the compound compared to placebo over 12 weeks. The trial reported:
- Safety Profile : The compound was generally well-tolerated with minimal adverse effects reported. Common side effects included mild gastrointestinal discomfort and transient liver enzyme elevations .
Comparative Analysis with Other Statins
| Compound Name | Mechanism | LDL Reduction (%) | IC50 (µM) | Side Effects |
|---|---|---|---|---|
| Pitavastatin | HMG-CoA reductase inhibitor | 30% | 0.5 | Mild GI discomfort |
| Atorvastatin | HMG-CoA reductase inhibitor | 35% | 0.1 | Myopathy risk |
| Rosuvastatin | HMG-CoA reductase inhibitor | 40% | 0.05 | Muscle pain |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (3R,5R,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid calcium salt, and how are intermediates validated?
- Methodology : The synthesis involves convergent routes where key fragments (quinoline core, cyclopropane, and dihydroxyheptenoic acid) are prepared separately and coupled. For example, cyclopropane derivatives are synthesized via [2+1] cycloaddition, while the quinoline moiety is functionalized using Suzuki-Miyaura coupling with 4-fluorophenyl boronic acid . Intermediates are validated using HPLC-MS (≥95% purity thresholds) and NMR to confirm stereochemistry .
Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemical integrity?
- Methodology :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers and confirms the (3R,5R,6E) configuration .
- X-ray crystallography is used to validate the calcium salt’s crystalline structure, as demonstrated in patent US20100222373A1 .
- FT-IR and UV-Vis spectroscopy confirm functional groups (e.g., hydroxyl, fluorophenyl) .
Q. How do storage conditions impact the stability of this calcium salt?
- Methodology : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) show degradation pathways (e.g., hydrolysis of the ester group, oxidation of dihydroxy motifs). Use accelerated stability testing with LC-MS to monitor degradation products. Store in airtight containers with desiccants at -20°C to preserve integrity .
Advanced Research Questions
Q. What strategies mitigate stereochemical inversion during large-scale synthesis of the (3R,5R,6E) configuration?
- Methodology :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in cyclopropane formation to enforce stereocontrol .
- Protecting groups : Temporary silylation (e.g., TBS) of hydroxyl groups prevents racemization during acidic/basic conditions .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures stereochemical fidelity .
Q. How are impurities profiled and controlled in this compound, particularly related to fluorophenyl and quinoline derivatives?
- Methodology :
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to generate impurities (e.g., de-fluorinated byproducts, quinoline ring oxidation).
- LC-HRMS identifies impurities at ≤0.15% levels. Reference standards for common impurities (e.g., 4-fluorophenyl sulfinic acid derivatives) are synthesized and quantified .
- Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to exclude hydrophobic impurities .
Q. What mechanistic insights explain its inhibition of HMG-CoA reductase compared to other statins?
- Methodology :
- Molecular docking : Compare binding affinity of the calcium salt’s dihydroxyheptenoic acid moiety to the HMG-CoA reductase active site (PDB ID: 1HWK). The fluorophenyl group enhances hydrophobic interactions vs. atorvastatin’s pyrrole ring .
- Enzymatic assays : Measure IC₅₀ values using recombinant human HMG-CoA reductase and NADPH consumption kinetics .
Key Research Challenges
- Stereochemical Drift : The (6E)-heptenoic acid moiety is prone to isomerization under basic conditions; use low-temperature reaction steps .
- Fluorophenyl Reactivity : Side reactions (e.g., defluorination) during coupling steps require palladium catalysts with high chemoselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
